4-Chloro-2-ethyl-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-ethyl-1-iodobenzene is a chemical compound with the molecular formula C8H8ClI . It is used in various chemical reactions and has a molecular weight of 266.51 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with chlorine and iodine substituents, and an ethyl group . The InChI code for this compound is 1S/C8H8ClI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 .Scientific Research Applications
Halogen Bonding in Structural Determinants
4-Chloro-2-ethyl-1-iodobenzene plays a role in studies focusing on halogen bonding, particularly in the context of structural determinants. Research by Pigge, Vangala, and Swenson (2006) explores the relative importance of C-X...O=C interactions and type-II I...I interactions in halogenated compounds, shedding light on the structural implications of halogen bonding in 4-halotriaroylbenzenes. This work highlights the compound's utility in understanding molecular interactions crucial for material science and molecular engineering (Pigge, Vangala, & Swenson, 2006).
Advances in Organic Synthesis
The compound is also significant in organic synthesis, where it is used to explore new reactions and synthetic pathways. Garve et al. (2014) describe the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride, showcasing the potential of this compound derivatives in facilitating novel organic transformations. This study illustrates its application in developing new methodologies for producing complex molecules with chlorine atoms in specific positions, beneficial for pharmaceuticals and agrochemicals production (Garve, Barkawitz, Jones, & Werz, 2014).
Catalysis and Oxidative Reactions
Ochiai et al. (2005) demonstrate the iodobenzene-catalyzed alpha-acetoxylation of ketones, utilizing in situ generated hypervalent (diacyloxyiodo)benzenes. This study underscores the role of this compound and its derivatives in catalysis, particularly in oxidation reactions that are pivotal in the synthesis of fine chemicals and intermediates. The catalytic activity of such compounds provides insights into the development of more efficient and selective catalytic processes (Ochiai, Takeuchi, Katayama, Sueda, & Miyamoto, 2005).
Material Science and Thin Film Formation
In material science, this compound derivatives are investigated for their role in the formation of thin films and their application in solar cells. Chen et al. (2017) explore the use of nonpolar antisolvents, including iodobenzene, to assist in forming smooth and crystalline CH3NH3PbI3 thin films. This research is pivotal for advancing solar cell technology, demonstrating how halogenated compounds can influence the nucleation and crystal growth processes critical for the development of high-efficiency photovoltaic devices (Chen et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2-ethyl-1-iodobenzene are likely to be biological macromolecules such as proteins or DNA, where it could potentially form covalent bonds through electrophilic aromatic substitution .
Mode of Action
This compound, like other halogenated aromatic compounds, can undergo electrophilic aromatic substitution . In this reaction, the compound acts as an electrophile, reacting with nucleophilic sites on biological macromolecules .
properties
IUPAC Name |
4-chloro-2-ethyl-1-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQVLAYUCSAADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.